molecular formula C9H9BrFN3 B15091591 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B15091591
M. Wt: 258.09 g/mol
InChI Key: DCYSMLHHXAGKPY-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C11H12BrFN2. It is a derivative of benzo[d][1,2,3]triazole, characterized by the presence of bromine, fluorine, and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the reaction of N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine with sodium hydride in an aprotic solvent. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours. After completion, the reaction mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,2,3]triazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material development .

Properties

Molecular Formula

C9H9BrFN3

Molecular Weight

258.09 g/mol

IUPAC Name

4-bromo-6-fluoro-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H9BrFN3/c1-5(2)14-8-4-6(11)3-7(10)9(8)12-13-14/h3-5H,1-2H3

InChI Key

DCYSMLHHXAGKPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)F)Br)N=N1

Origin of Product

United States

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